molecular formula C11H21ClN2O2 B1454836 N-(Piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride CAS No. 1220031-94-6

N-(Piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride

Cat. No.: B1454836
CAS No.: 1220031-94-6
M. Wt: 248.75 g/mol
InChI Key: KMFYSOXSUOHEEJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Groups

N-(Piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride possesses a molecular formula of C₁₁H₂₁ClN₂O₂ with a molecular weight of 248.75 grams per mole. The compound's structural framework consists of three primary components: a piperidine ring, a tetrahydropyran moiety, and a carboxamide linkage connecting these two heterocyclic systems. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, serves as the nucleophilic component in the amide bond formation. This ring system adopts a chair conformation similar to cyclohexane, with the nitrogen atom exhibiting two distinguishable conformational states based on the axial or equatorial positioning of substituents.

The tetrahydropyran component represents a saturated six-membered ring containing five carbon atoms and one oxygen atom, officially designated as oxane according to International Union of Pure and Applied Chemistry nomenclature. This ring system maintains a chair conformation in its lowest energy state, providing structural rigidity to the overall molecular framework. The carboxamide functional group, characterized by the presence of a carbonyl carbon directly bonded to nitrogen, serves as the critical linking element between the two heterocyclic systems.

The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, creating a quaternary ammonium center that significantly alters the compound's physicochemical properties. This ionic interaction enhances water solubility while maintaining the overall structural integrity of the organic framework. The molecular architecture presents multiple sites for potential hydrogen bonding interactions, including the amide carbonyl oxygen, the amide nitrogen hydrogen, and the protonated piperidine nitrogen.

Table 1: Molecular Composition and Functional Group Analysis

Component Type Contribution Structural Significance
Piperidine Ring Heterocyclic Base C₅H₁₀N Primary amine functionality
Tetrahydropyran Ring Heterocyclic Ether C₅H₁₀O Conformational rigidity
Carboxamide Linkage Amide Bond CONH Structural connection
Hydrochloride Salt Ionic Form HCl Solubility enhancement

Stereoisomerism and Conformational Analysis

The compound exhibits significant stereochemical complexity arising from the presence of chiral centers in both the piperidine and tetrahydropyran ring systems. The piperidine ring demonstrates conformational preferences influenced by the substitution pattern and the electronic effects of adjacent functional groups. Unlike cyclohexane, piperidine displays two distinguishable chair conformations, with the nitrogen-hydrogen bond adopting either axial or equatorial orientations. Research indicates that the equatorial conformation maintains greater stability by approximately 0.72 kilocalories per mole in gas phase conditions.

The tetrahydropyran ring system exhibits similar conformational behavior, preferring a chair conformation with substituents adopting equatorial positions to minimize steric interactions. The compound's overall conformational landscape becomes further complicated by the presence of the carboxamide linkage, which introduces restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance stabilization.

Conformational analysis reveals that the spatial arrangement of functional groups significantly influences the compound's physicochemical properties and potential biological activity. The chair conformations of both ring systems create defined spatial relationships between polar and nonpolar regions of the molecule, affecting intermolecular interactions and solubility characteristics. The amide bond geometry constrains the relative orientations of the piperidine and tetrahydropyran systems, creating a semi-rigid molecular framework.

The stereochemical considerations extend to the potential for diastereomer formation when the compound interacts with chiral environments or undergoes chemical transformations. The presence of multiple stereogenic centers requires careful consideration during synthetic procedures and analytical characterization to ensure proper identification and quantification of specific stereoisomers.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The piperidine ring protons typically appear in characteristic chemical shift ranges, with the ring methylene protons exhibiting multipicity patterns consistent with chair conformation dynamics. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the piperidine carbons, typically appearing at approximately 47, 27.2, and 25.2 parts per million in deuterated chloroform.

The tetrahydropyran ring system contributes additional characteristic signals in both proton and carbon-13 spectra, with the oxygen-adjacent carbons appearing at distinctively downfield positions due to the deshielding effect of the electronegative oxygen atom. The carboxamide functionality produces characteristic spectroscopic signatures, including amide proton resonances and carbonyl carbon signals appearing in the typical range for secondary amides.

Infrared spectroscopy reveals multiple characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The carboxamide functionality exhibits strong carbonyl stretching vibrations typically appearing between 1680-1760 wavenumbers, accompanied by medium-intensity carbon-oxygen stretching vibrations in the 1210-1320 wavenumber range. The secondary amide nitrogen-hydrogen stretching produces characteristic absorption bands, while the piperidine and tetrahydropyran ring systems contribute carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region.

Table 2: Characteristic Spectroscopic Features

Technique Functional Group Expected Range Intensity Assignment
Infrared Carbonyl (C=O) 1680-1760 cm⁻¹ Strong Amide stretching
Infrared N-H 3270-3330 cm⁻¹ Medium Amide N-H stretch
Infrared C-H 2800-3000 cm⁻¹ Strong Alkyl C-H stretch
¹³C Nuclear Magnetic Resonance Piperidine 47, 27.2, 25.2 ppm Variable Ring carbons
¹H Nuclear Magnetic Resonance Piperidine 2.79, 2.19, 1.51 ppm Variable Ring protons

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural identification. The molecular ion peak appears at mass-to-charge ratio 248.75, corresponding to the protonated molecular ion of the hydrochloride salt. Characteristic fragmentation patterns include loss of hydrogen chloride to generate the free base molecular ion, along with typical amide bond cleavage patterns that produce fragments corresponding to the piperidine and tetrahydropyran components.

Physicochemical Properties (Solubility, Stability, Acidity Constant)

The physicochemical properties of this compound reflect the combined influence of its heterocyclic ring systems, amide functionality, and ionic salt formation. The compound typically appears as a white crystalline solid under standard laboratory conditions, exhibiting enhanced water solubility compared to the corresponding free base due to hydrochloride salt formation. The ionic character introduced by protonation of the piperidine nitrogen significantly increases hydrophilic character while maintaining sufficient lipophilic properties from the heterocyclic ring systems.

Solubility characteristics demonstrate marked dependence on solution pH and ionic strength, with maximum aqueous solubility observed under acidic conditions where the piperidine nitrogen remains protonated. The tetrahydropyran moiety contributes to the compound's overall lipophilicity, potentially enhancing membrane permeability and bioavailability in biological systems. The compound maintains stability under normal laboratory storage conditions but requires protection from extreme pH conditions and elevated temperatures to prevent hydrolytic degradation of the amide bond.

The acidity constant (pKa) of the compound reflects the basicity of the piperidine nitrogen, which serves as the primary ionizable center. Piperidine itself exhibits a pKa value of approximately 11.1, but substitution with electron-withdrawing groups such as the carboxamide functionality significantly reduces this value. The presence of the carboxamide group in the 4-position of the piperidine ring creates electron-withdrawing effects through both inductive and resonance mechanisms, resulting in decreased basicity compared to unsubstituted piperidine.

Research on similar piperidine derivatives indicates that carboxamide substitution can reduce pKa values by 2-4 units depending on the specific substitution pattern and electronic effects. The tetrahydropyran ring system contributes minimal electronic influence on the piperidine basicity due to the intervening amide linkage, which effectively isolates the two heterocyclic systems electronically.

Table 3: Physicochemical Property Summary

Property Value/Description Measurement Conditions Reference
Molecular Weight 248.75 g/mol Standard conditions
Physical State White crystalline solid Room temperature
Water Solubility Enhanced (as HCl salt) Aqueous medium
Stability Stable under normal conditions Laboratory storage
pH Sensitivity Acid-stable, base-labile Aqueous solutions

The compound's thermal stability reflects the robustness of the heterocyclic ring systems and the amide bond, with decomposition temperatures typically exceeding those required for most analytical and synthetic procedures. Chemical stability studies indicate resistance to oxidative degradation under ambient conditions, although the amide bond remains susceptible to hydrolysis under strongly acidic or basic conditions over extended periods.

Properties

IUPAC Name

N-piperidin-4-yloxane-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c14-11(9-3-7-15-8-4-9)13-10-1-5-12-6-2-10;/h9-10,12H,1-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFYSOXSUOHEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key steps:

  • Step 1: Preparation of the tetrahydro-2H-pyran-4-carboxylic acid or activated derivative (e.g., acyl chloride).
  • Step 2: Coupling of this acid derivative with piperidin-4-amine to form the amide bond, followed by conversion to the hydrochloride salt.

Preparation of Tetrahydro-2H-pyran-4-carboxylic Acid Derivatives

The tetrahydro-2H-pyran-4-carboxylic acid core can be synthesized or procured as esters or acids. Activation to acyl chlorides or use of coupling agents facilitates amide bond formation.

  • Acyl Chloride Formation: Treatment of tetrahydro-2H-pyran-4-carboxylic acid with thionyl chloride under reflux generates the corresponding acyl chloride, which is highly reactive toward amines.

  • Alternative Activation: Carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-hydroxybenzotriazole) in polar aprotic solvents like DMF enable mild activation of the acid for direct coupling with amines.

Amide Bond Formation with Piperidin-4-amine

  • Direct Amidation Using Acyl Chlorides:

    The acyl chloride derivative of tetrahydro-2H-pyran-4-carboxylic acid is reacted with piperidin-4-amine under anhydrous conditions, usually in inert solvents such as THF or dichloromethane, at room temperature or slightly elevated temperatures. This method yields the desired amide efficiently.

  • Coupling via Carbodiimide Chemistry:

    Using EDC/HOBt coupling in DMF, the acid is activated and then reacted with piperidin-4-amine. The reaction is typically stirred overnight at room temperature, followed by aqueous workup and purification by column chromatography.

Formation of the Hydrochloride Salt

Post-amide formation, the free base is converted into the hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl solution. This step improves the compound's stability, crystallinity, and solubility properties, facilitating isolation and handling.

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Acyl chloride formation Tetrahydro-2H-pyran-4-carboxylic acid + SOCl2 DCM or THF Reflux, ~3 hours - High Generates reactive acyl chloride intermediate
Amide coupling (carbodiimide) Acid + EDC + HOBt + Piperidin-4-amine DMF Room temp, overnight - Moderate to high Mild conditions, avoids harsh reagents
Amide coupling (acyl chloride) Acyl chloride + Piperidin-4-amine THF or DCM Room temp Few hours High Requires anhydrous conditions
Reductive amination (alternative) Tetrahydro-2H-pyran-4-one + Piperidine + NaBH(OAc)3 1,2-Dichloroethane or MeOH Room temp to mild heating 12-24 h Moderate Yields N-substituted amines, precursor to amides
Hydrochloride salt formation Amide + HCl (gas or aqueous) - Room temp Short Quantitative Improves stability and crystallinity

Research Findings and Analytical Data

  • The amide formation via acyl chloride and carbodiimide coupling methods has been demonstrated with high efficiency and purity, confirmed by NMR and LC-MS analyses.

  • Reductive amination routes provide versatile access to tetrahydro-2H-pyran amines, which can be converted to carboxamides, offering alternative synthetic flexibility.

  • Base-promoted domino reactions in DMF with KOH at 100 °C have been used for related piperidinyl-tetrahydro-2H-pyran derivatives, highlighting potential scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Biological Applications

N-(Piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride has shown promise in several biological and therapeutic applications:

CNS Disorders

Research indicates that compounds with similar piperidine structures can exhibit neuroprotective effects, making them potential candidates for treating central nervous system disorders such as Alzheimer's disease and depression. In particular, studies have demonstrated that derivatives of this compound can influence serotonin pathways positively, which is crucial for mood regulation.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. In vitro assays have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antibiotic agent.

Case Study 1: Antidepressant Effects

A controlled study involving animal models assessed the antidepressant potential of a derivative of this compound. Results indicated a significant reduction in depressive-like symptoms compared to control groups, supporting the hypothesis that this compound may positively influence serotonin pathways.

Case Study 2: Neuroprotective Effects

Another study focused on neuroprotective effects observed in models of neurodegenerative diseases. The compound demonstrated potential in reducing neuronal apoptosis and inflammation, indicating its possible role in treating conditions like Alzheimer's disease.

Data Tables

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-(Tetrahydro-2H-pyran-4-yl)azetidine

  • Structural Differences : Replaces the piperidine ring with a smaller azetidine (4-membered ring) and lacks the amide linkage present in the target compound.
  • Molecular Weight: Not explicitly provided, but azetidine’s reduced ring size suggests a lower molecular weight compared to the target compound.
  • Applications : Used as a secondary amine building block, though its smaller ring may limit conformational flexibility in drug design .

N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide Hydrochloride

  • Structural Differences : Introduces a methylene spacer between the tetrahydro-2H-pyran and piperidine carboxamide groups, altering steric and electronic properties.
  • CAS No.: 1220021-01-1.

N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride

  • Molecular Weight : 280.74 g/mol (vs. ~248.75 g/mol for the target’s closest analog).
  • Solubility: Soluble in chloroform, methanol, and DMSO, indicating higher lipophilicity compared to the target compound .
  • Applications : Highlighted as a "useful research chemical," suggesting utility in kinase or receptor-binding studies .

1-(Tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide Hydrochloride

  • Structural Differences : The tetrahydro-2H-pyran group is attached directly to the piperidine nitrogen rather than via an amide bond, drastically altering hydrogen-bonding capacity.
  • Molecular Formula : C₁₁H₂₁ClN₂O₂.
  • Molecular Weight : 248.75 g/mol.
  • Hazard Class : IRRITANT, indicating handling precautions distinct from the target compound .

Data Table Summarizing Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Solubility Availability Key Structural Feature
N-(Piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride Not explicitly provided ~247–249 (estimated) Not provided Likely polar solvents (inferred) Available Amide-linked pyran and piperidine
3-(Tetrahydro-2H-pyran-4-yl)azetidine Not provided Not provided Not provided Not provided Available Azetidine ring, no amide bond
N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride Not provided Not provided 1220021-01-1 Not provided Discontinued Methylene spacer between pyran and piperidine
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride C₁₄H₁₆N₂O₂·HCl 280.74 150515-80-3 Chloroform, Methanol, DMSO Available Benzofuran substituent
1-(Tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide hydrochloride C₁₁H₂₁ClN₂O₂ 248.75 1158192-65-4 Not provided Available Pyran attached to piperidine nitrogen

Biological Activity

N-(Piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride, with the CAS number 1220031-94-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H21ClN2O2
  • Molecular Weight : 248.75 g/mol
  • Structure : The compound features a piperidine ring and a tetrahydropyran moiety, which are essential for its biological activity.

Antiparasitic Activity

A related study highlighted the optimization of compounds similar to this compound for antiparasitic activity against Plasmodium species. The incorporation of polar functionalities improved aqueous solubility while maintaining activity against malaria parasites .

CompoundEC50 (μM)Aqueous Solubility (μM)Metabolic Stability (CL int μL/min/mg)
Analog 10.064542
Analog 20.0253181
This compoundTBDTBDTBD

Toxicological Profile

The safety data sheet for this compound indicates no acute toxicity data available, and it has not been classified as an irritant or allergen . However, further toxicological studies are necessary to fully understand its safety profile.

Case Study 1: Neurological Effects

In a study exploring compounds with similar structures, it was found that derivatives of piperidine exhibited cognitive-enhancing effects in animal models. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease .

Case Study 2: Antiparasitic Efficacy

In a mouse model of malaria, compounds structurally related to this compound demonstrated significant reductions in parasitemia when dosed appropriately . This highlights the potential for further development as an antiparasitic agent.

Q & A

Q. What are the recommended synthetic routes for N-(Piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride, and how can reaction conditions be optimized for higher yields?

Answer: Common synthetic strategies involve condensation reactions between tetrahydro-2H-pyran-4-carboxylic acid derivatives and piperidin-4-amine intermediates. For example, Boc-protected intermediates (e.g., tert-butyl piperidin-4-ylcarbamate) can be deprotected using HCl to yield the hydrochloride salt . Optimization includes adjusting reaction temperatures (e.g., ice baths for exothermic steps), stoichiometric ratios (e.g., 1.2 equivalents of acylating agents), and catalysts (e.g., pyridinium p-toluenesulfonate for THP protection) to achieve yields >70% .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For instance, the proton signals for the piperidinyl NH and tetrahydro-2H-pyran ring protons should align with theoretical splitting patterns . Mass spectral data (e.g., [M+H]⁺ peaks) must match the molecular formula (C₁₁H₂₁ClN₂O₂) within ±2 ppm .

Q. What analytical methods are used to assess the purity of this compound in preclinical studies?

Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) are standard. A purity threshold of ≥98% is typically required, with retention times compared against reference standards . Impurity profiling may involve LC-MS to identify byproducts like unreacted amines or acylated intermediates .

Advanced Research Questions

Q. How can researchers address solubility challenges of this compound in aqueous biological assays?

Answer: Solubility can be improved using co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (e.g., phosphate buffer at pH 7.4). Alternatively, salt metathesis (e.g., exchanging HCl for trifluoroacetate) may enhance solubility in organic-aqueous mixtures . Dynamic light scattering (DLS) can monitor aggregation tendencies at concentrations >1 mM .

Q. What experimental strategies validate target receptor interactions for this compound in neurological studies?

Answer: Radioligand binding assays (e.g., using ³H-labeled analogs) and functional assays (e.g., cAMP modulation) are employed. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to receptors like sigma-1 or opioid receptors, followed by mutagenesis to confirm critical residues . Cross-reactivity with off-target receptors (e.g., serotonin transporters) should be ruled out via counter-screening .

Q. How should discrepancies in bioactivity data between in vitro and in vivo models be resolved?

Answer: Discrepancies may arise from metabolic instability (e.g., hepatic CYP450 oxidation of the piperidine ring) or poor blood-brain barrier (BBB) penetration. Solutions include:

  • Metabolic stability assays: Microsomal incubation (e.g., rat liver microsomes) to identify vulnerable sites .
  • BBB permeability: Parallel artificial membrane permeability assay (PAMPA-BBB) or in situ brain perfusion models .
  • Structural analogs: Introducing fluorine substituents to block metabolism or enhance lipophilicity .

Methodological Notes

  • Safety protocols: Use fume hoods and PPE (gloves, goggles) during synthesis due to irritant properties of intermediates (e.g., acyl chlorides) .
  • Data interpretation: Contradictions in NMR spectra (e.g., unexpected splitting) may indicate diastereomer formation during THP protection steps; chiral HPLC can resolve enantiomers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride
Reactant of Route 2
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N-(Piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride

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